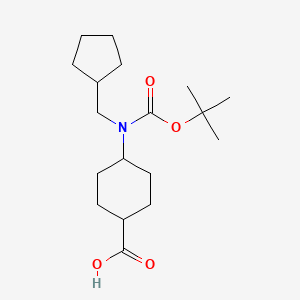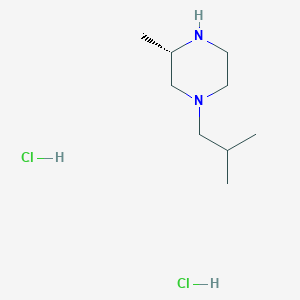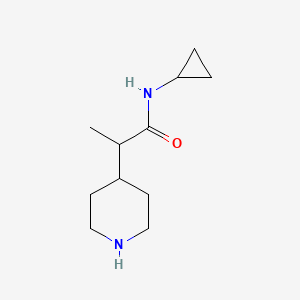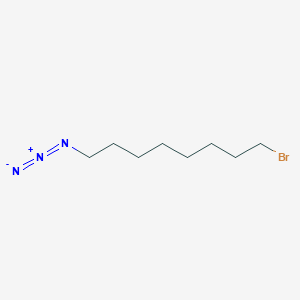
2,4,5-Trifluorostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluorostyrene is an organic compound with the molecular formula C8H5F3 It is a derivative of styrene, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method includes the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperatures . Another approach involves the nitration of sulfuric acid and m-dichlorobenzene, followed by a series of reactions including hydrogenation, diazotization, and bromination to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized catalysts and reaction conditions to ensure high yield and purity. The use of quaternary ammonium salt catalysts and sulfolane as a solvent has been reported to be effective in the preparation of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trifluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro groups.
Common Reagents and Conditions:
Nucleophiles: Such as organolithium reagents for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Transition metals like palladium for cycloaddition reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds and cycloalkanes, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluorostyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,4,5-Trifluorostyrene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atoms. These atoms enhance the reactivity of the vinyl group and the benzene ring, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluorostyrene
- 2,5-Difluorostyrene
- 3,4,5-Trifluorostyrene
Comparison: 2,4,5-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluorinated styrenes. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H5F3 |
|---|---|
Molekulargewicht |
158.12 g/mol |
IUPAC-Name |
1-ethenyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |
InChI-Schlüssel |
QZUSPILXNMOCLU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)
![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)



![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)




![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


